2-(4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methylpropyl)acetamide
Description
This compound features a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted with a 5-formyl-2-methoxyphenylmethyl group at position 1 and a phenylacetamide moiety at position 2. The acetamide side chain terminates in a 2-methylpropyl (isobutyl) group.
Properties
IUPAC Name |
2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-19(2)16-30-27(34)15-20-8-11-23(12-9-20)32-28(35)24-6-4-5-7-25(24)31(29(32)36)17-22-14-21(18-33)10-13-26(22)37-3/h4-14,18-19H,15-17H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIFGOCLRBYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Bioactivity and Physicochemical Properties
Quinazoline Dione vs. Thiazolidinedione Cores :
- The target compound’s quinazoline dione core is structurally distinct from thiazolidinediones (e.g., ), which are associated with hypoglycemic activity via PPARγ modulation. Quinazoline diones are more commonly linked to kinase inhibition or anticonvulsant effects .
- The 5-formyl group in the target compound may confer unique binding modes (e.g., covalent inhibition via Schiff base formation) absent in dichlorophenyl or thiazole-substituted analogs .
Acetamide Side Chains :
- The N-isobutyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to simpler N-alkyl/aryl acetamides (e.g., : logP ~2.8). This could improve membrane permeability but reduce aqueous solubility.
- Sulfanylacetamide derivatives () exhibit anti-inflammatory activity, whereas the target compound’s unmodified acetamide may prioritize target selectivity over broad anti-exudative effects.
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step oxidation and coupling, similar to but with additional challenges due to the formyl group’s sensitivity. In contrast, thiazolidinedione derivatives () are synthesized via simpler condensations .
Research Findings and Pharmacological Potential
- Anticonvulsant Activity : The dichlorophenyl-quinazoline dione analog () showed efficacy in seizure models, suggesting the target compound’s quinazoline core may share this activity .
- Hypoglycemic Activity : Thiazolidinedione-acetamide hybrids () achieved 40–60% α-glucosidase inhibition at 10 μM, but the target compound’s quinazoline core may redirect activity toward kinase targets (e.g., EGFR or VEGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
